molecular formula C11H15I B069920 4-Butyl-1-iodo-2-methylbenzene CAS No. 175278-38-3

4-Butyl-1-iodo-2-methylbenzene

Cat. No. B069920
M. Wt: 274.14 g/mol
InChI Key: FQXNRBVROUKCMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Butyl-1-iodo-2-methylbenzene involves several strategies. For instance, the synthesis of related aromatic compounds can be achieved through methods such as treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride to create dimagnesiated aromatic compounds, indicative of the versatile approaches available for synthesizing such complex structures (Reck & Winter, 1997). Additionally, the preparation of 4-tert-Butyl-iodobenzene from tert-butylbenzene showcases a direct method relevant to synthesizing halogenated aromatic compounds, highlighting an efficient pathway to similar structures with yields of 42.1% (Yang Yu-ping, 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to 4-Butyl-1-iodo-2-methylbenzene, such as various substituted benzene derivatives, provides insights into their complex geometries and bonding. X-ray crystallography and spectroscopic methods often reveal unique structural features, such as bond angles and lengths, that are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate the reactivity of the functional groups present. For instance, the bromination of related aromatic compounds results in the formation of multiple brominated products, showcasing the reactivity of such structures towards halogenation reactions (Baas & Wepster, 2010). Furthermore, iodobenzene catalyzed C-H amination reactions indicate the potential for creating complex heterocyclic structures from simple aromatic starting materials (Alla et al., 2013).

Scientific Research Applications

Catalytic Applications

  • Aminocarbonylation Reactions : 4-Butyl-1-iodo-2-methylbenzene is used in the aminocarbonylation of iodobenzene and iodoalkenes. This process yields carboxamides in excellent yields, and when performed in ionic liquids like [bmim][PF6] or [bmim][BF4], the ionic liquid–catalyst mixtures can be reused multiple times with minimal loss of activity, demonstrating the potential of this compound in sustainable and efficient catalysis methods (Müller et al., 2005).
  • Heck Reactions : It also finds applications in the Heck reaction of iodobenzene and 4-methyl-iodobenzene with olefins. The use of silica-supported palladium complex catalysts and ionic liquids like [bmim]PF6 showcases improved activities compared to traditional solvents like DMF, indicating its role in enhancing reaction efficiencies (Okubo, Shirai & Yokoyama, 2002).

Kinetic and Phase Studies

  • Ultrasound-Assisted Organic Synthesis : This compound is involved in the preparation of 1-butoxy-4-nitrobenzene under ultrasound-assisted conditions, offering a novel method for synthesizing nitro aromatic ethers with enhanced reaction rates compared to conventional methods (Harikumar & Rajendran, 2014).
  • Electropolymerization Studies : The electropolymerization of certain benzene derivatives in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate has been studied using compounds related to 4-Butyl-1-iodo-2-methylbenzene. These studies shed light on the polymerization mechanisms and the stability of the resulting polymers in different environments (Dong et al., 2007).

Antioxidant Research

  • Antioxidant Activities : Derivatives of methylbenzenes, closely related to 4-Butyl-1-iodo-2-methylbenzene, have been synthesized and their antioxidant activities studied. This research indicates the potential of such compounds in the development of new antioxidants with various industrial and pharmaceutical applications (Huang et al., 2014).

Thermodynamic Properties

  • Thermochemical Studies : Studies on the vapor pressures, vaporization, fusion, and sublimation enthalpies of halogen-substituted methylbenzenes, including compounds similar to 4-Butyl-1-iodo-2-methylbenzene, provide valuable data for understanding their thermodynamic properties. These insights are crucial for their application in various industrial processes (Verevkin et al., 2015).

Safety And Hazards

The safety data sheet for 4-Butyl-1-iodo-2-methylbenzene suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of 4-Butyl-1-iodo-2-methylbenzene could involve further exploration of its synthesis and reactions . Additionally, more research could be conducted on its physical and chemical properties , as well as its safety and hazards .

properties

IUPAC Name

4-butyl-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXNRBVROUKCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384260
Record name 4-butyl-1-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-1-iodo-2-methylbenzene

CAS RN

175278-38-3
Record name 4-Butyl-1-iodo-2-methylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butyl-1-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butyl-1-iodo-2-methylbenzene
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